molecular formula C7H7Cl2N3 B6275117 3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride CAS No. 2758005-28-4

3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B6275117
CAS No.: 2758005-28-4
M. Wt: 204.1
InChI Key:
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Description

3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a chloromethyl substituent. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine ring. The chloromethyl group is then introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication processes, thereby exhibiting anticancer or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)imidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of a chloromethyl group, which can be further functionalized. This makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery .

Properties

CAS No.

2758005-28-4

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.1

Purity

90

Origin of Product

United States

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